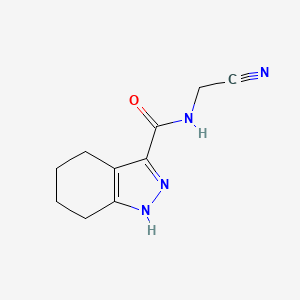

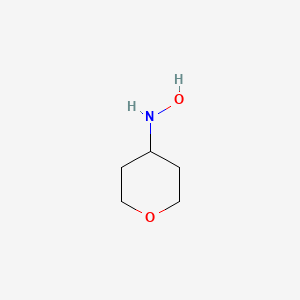

N-(tetrahydro-2H-pyran-4-yl)hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(tetrahydro-2H-pyran-4-yl)hydroxylamine” is an O-substituted hydroxylamine . It’s also known as “O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine” with a molecular formula of C5H11NO2 . The coupling of this compound with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .

Synthesis Analysis

This compound may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides . It may also be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .Molecular Structure Analysis

The molecular weight of “this compound” is 117.15 . The SMILES string for this compound is NOC1CCCCO1 .Chemical Reactions Analysis

“this compound” may be involved in various chemical reactions. For instance, it may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .Physical And Chemical Properties Analysis

“this compound” is a white crystal . It has a boiling point of 81°C and a melting point of 36°C .Applications De Recherche Scientifique

Synthesis of Amino Acid Derivatives

Vraniar et al. (2002) discussed the stereoselective formation of α,β-didehydroamino acid derivatives from 2H-pyran-2-ones and hydroxylamine, emphasizing the influence of substituents and reaction conditions on isomer ratios and product formation. This study illustrates the role of N-(tetrahydro-2H-pyran-4-yl)hydroxylamine in synthesizing complex amino acid derivatives with potential applications in pharmaceutical chemistry and drug development (Vraniar et al., 2002).

Probing Internal Aqueous Hydrogen Ion Concentration

Clement and Gould (1981) utilized the hydrophilic pyrene analogue pyranine to investigate the internal aqueous hydrogen ion concentration in phospholipid vesicles. Although not directly involving this compound, this research highlights the analytical applications of structurally related hydroxylamines in understanding cellular processes (Clement & Gould, 1981).

Temporary Etherification of Hydroxyl Groups

Iselin and Schwyzer (1956) explored the tetrahydro-pyranyl residue for the temporary etherification of hydroxyl groups in tyrosine and serine derivatives. The study revealed the value of such groups in enabling transformations of amino acid derivatives, underscoring the potential utility of this compound in peptide synthesis and modification (Iselin & Schwyzer, 1956).

Palladium-Catalyzed Coupling Reactions

Porzelle, Woodrow, and Tomkinson (2009) demonstrated the effectiveness of the bis-pyrazole phosphine ligand BippyPhos for the palladium-catalyzed cross-coupling of hydroxylamines with aryl bromides, chlorides, and iodides. This methodology offers a pathway to N-arylhydroxylamine products, indicating the role of this compound in facilitating such catalyzed reactions for the synthesis of complex organic molecules (Porzelle, Woodrow, & Tomkinson, 2009).

Safety and Hazards

Orientations Futures

“N-(tetrahydro-2H-pyran-4-yl)hydroxylamine” may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors . This suggests that it could have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of diseases related to HDAC.

Mécanisme D'action

Target of Action

N-(tetrahydro-2H-pyran-4-yl)hydroxylamine, also known as N-(oxan-4-yl)hydroxylamine, is an O-substituted hydroxylamine It has been reported to improve the process of detecting single strand breaks (ssbs) in dna when coupled with alkaline gel electrophoresis .

Mode of Action

It is known that the compound interacts with its targets, potentially dna or associated proteins, to facilitate the detection of single strand breaks . This suggests that this compound may play a role in DNA repair mechanisms or in the cellular response to DNA damage.

Biochemical Pathways

Given its reported role in facilitating the detection of DNA single strand breaks , it can be inferred that it may influence pathways related to DNA repair and cellular response to DNA damage.

Pharmacokinetics

It is suggested that the tetrahydro-2h-pyran ring may enhance the molecule’s solubility and facilitate easier crossing of cellular membranes, thus improving its bioavailability .

Result of Action

Its reported role in improving the detection of dna single strand breaks suggests that it may influence cellular processes related to dna repair and the cellular response to dna damage .

Analyse Biochimique

Biochemical Properties

N-(tetrahydro-2H-pyran-4-yl)hydroxylamine has been shown to interact with certain enzymes and proteins. It is an HDAC inhibitor that binds to the active site of histone deacetylase and prevents the transfer of acetyl groups from acetyl coenzyme A to histones . This interaction can influence various biochemical reactions within the cell.

Cellular Effects

The effects of this compound on cells are primarily related to its role as an HDAC inhibitor . By inhibiting histone deacetylase, it can influence gene expression and cellular metabolism. This can lead to changes in cell function, including impacts on cell signaling pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of histone deacetylase . This prevents the transfer of acetyl groups from acetyl coenzyme A to histones, thereby influencing gene expression. This can lead to changes in the activity of various biomolecules within the cell.

Metabolic Pathways

Given its role as an HDAC inhibitor , it could potentially interact with enzymes or cofactors involved in histone modification processes.

Subcellular Localization

Given its role as an HDAC inhibitor , it may be localized to the nucleus where it could interact with histones and influence gene expression.

Propriétés

IUPAC Name |

N-(oxan-4-yl)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-6-5-1-3-8-4-2-5/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMSJQNDXPPCQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((4-butyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2718650.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2718654.png)

![1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole](/img/structure/B2718657.png)

![3,6-dichloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2718658.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide](/img/structure/B2718659.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2718660.png)

![3-[2-(Prop-2-enoylamino)phenyl]propanamide](/img/structure/B2718663.png)

![2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid](/img/structure/B2718664.png)